Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form
The hydrochloride salt of methyl 4-(azetidin-3-yl)benzoate (target compound, CAS 1203683-15-1) contains a protonated azetidine nitrogen that increases the hydrogen bond donor (HBD) count from 1 (free base, CAS 1203797-54-9) to 2, while the hydrogen bond acceptor (HBA) count remains 3 for both forms [1][2]. The increased HBD count predicts substantially enhanced aqueous solubility for the salt relative to the neutral free base, which is consistent with the general physicochemical principle that salt formation improves dissolution of basic amine-containing compounds [3]. This solubility advantage directly affects the compound's utility in aqueous reaction conditions and biological assay formats.
| Evidence Dimension | Hydrogen Bond Donor Count (correlates with aqueous solubility) |
|---|---|
| Target Compound Data | HBD = 2 (protonated azetidine · HCl salt) |
| Comparator Or Baseline | HBD = 1 (neutral free base, CAS 1203797-54-9) |
| Quantified Difference | Δ HBD = +1 (100% increase); predicted aqueous solubility enhancement per general salt formation principles |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.24); experimental aqueous solubility data for this specific compound pair not located in primary literature |
Why This Matters
For medicinal chemistry programs and assay development, the hydrochloride salt offers superior aqueous solubility and handling compared to the free base, reducing the need for organic co-solvents in biological testing.
- [1] PubChem. Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CID 72698852). Computed Properties. U.S. National Library of Medicine. View Source
- [2] PubChem. Methyl 4-(azetidin-3-yl)benzoate (free base, CID 72698853). Computed Properties. U.S. National Library of Medicine. View Source
- [3] Serajuddin ATM. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev. 2007;59(7):603–616. (General principle: salt formation increases aqueous solubility of basic drugs). View Source
